11(R)-Hepe

Description

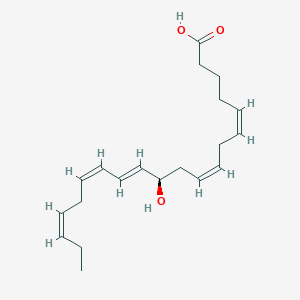

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-DJWFCICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11R-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As an eicosanoid, it is implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cell proliferation. This technical guide provides a comprehensive overview of 11(R)-HETE, including its chemical properties, biosynthesis, and metabolism. It details established experimental protocols for its extraction and quantification, and explores its biological activities and signaling pathways. This document is intended to serve as a valuable resource for researchers in lipid biology, pharmacology, and drug development.

Introduction

11(R)-HETE, a member of the hydroxyeicosatetraenoic acid family, is an oxygenated metabolite of arachidonic acid. Its full chemical name is (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid[1]. It is the (R)-enantiomer of 11-HETE and is produced in biological systems through enzymatic pathways[2][3]. The stereospecificity of its synthesis and its distinct biological activities differentiate it from its (S)-enantiomer, which is often associated with non-enzymatic lipid peroxidation. This guide will focus on the technical aspects of studying 11(R)-HETE, from its biochemical origins to its functional roles and the methodologies used to investigate them.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 11(R)-HETE is essential for its accurate identification and quantification. Key properties are summarized in the table below.

| Property | Value | Reference |

| Full Name | (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | [1] |

| Synonyms | 11(R)-Hydroxyeicosatetraenoic Acid, 11R-HETE | [2] |

| Molecular Formula | C₂₀H₃₂O₃ | |

| Molecular Weight | 320.5 g/mol | |

| CAS Number | 73347-43-0 |

Biosynthesis and Metabolism

The formation and degradation of 11(R)-HETE are tightly regulated enzymatic processes.

Biosynthesis

11(R)-HETE is primarily synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Both COX-1 and COX-2 enzymes can produce 11(R)-HETE, with the enzymatic reaction imparting the R-stereospecificity. In some lower organisms, such as the freshwater hydra and the sea urchin, 11(R)-lipoxygenases are responsible for its production. Cytochrome P450 (CYP) enzymes have also been shown to produce 11(R)-HETE.

Metabolism

The primary metabolic pathway for the inactivation of 11(R)-HETE involves its oxidation to 11-oxo-ETE. This conversion is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 11-oxo-ETE has been shown to possess anti-proliferative effects.

Quantitative Data

The biological activity and physiological relevance of 11(R)-HETE are concentration-dependent. The following tables summarize key quantitative data from the literature.

Table 1: Concentrations of 11(R)-HETE in Human Blood

| Sample Type | Condition | Concentration (ng/mL) | Reference |

| Plasma | Untreated | 0.02 ± 0.01 | |

| Serum | - | 0.54 ± 0.1 | |

| Whole Blood | LPS stimulation (24h) | 0.32 ± 0.03 | |

| Whole Blood | Zymosan stimulation (24h) | 0.38 ± 0.03 |

Table 2: Biological Activity of 11(R)-HETE in Cardiomyocytes

| Parameter | Concentration | Effect | Reference |

| Induction of β/α-MHC ratio | 20 µM | 132% increase | |

| Increase in Cell Surface Area | 20 µM | 29% increase | |

| Increase in CYP1B1 mRNA | 20 µM | 116% increase | |

| Increase in EROD activity (human liver microsomes) | 100 nM | 145% increase |

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of 11(R)-HETE are crucial for research in this field.

Extraction of 11(R)-HETE from Biological Samples

Solid-Phase Extraction (SPE) Protocol for Plasma/Serum:

-

Sample Preparation: To 200 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog of 11-HETE). Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.

-

Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of a 15% ethanol in water solution, and finally with 10 mL of hexane to remove non-polar impurities.

-

Elution: Elute the 11(R)-HETE from the cartridge with 10 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried residue in a suitable solvent (e.g., 50-100 µL of the initial mobile phase for LC-MS/MS analysis).

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol mixture).

-

Chiral Separation: To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) column is required.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of HETEs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for 11-HETE is typically m/z 319.2, and characteristic product ions are monitored for quantification and confirmation.

-

Cell-Based Assay for Cardiomyocyte Hypertrophy

This protocol is adapted from a study on the effects of 11-HETE enantiomers on human cardiomyocytes.

-

Cell Culture: Culture human fetal ventricular cardiomyocytes (e.g., RL-14 cell line) in appropriate growth medium until they reach the desired confluence.

-

Treatment: Treat the cells with varying concentrations of 11(R)-HETE (e.g., 20 µM) or a vehicle control for a specified duration (e.g., 24 hours).

-

Analysis of Hypertrophic Markers:

-

Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

Cell Size Measurement: Capture images of the cells using phase-contrast microscopy and analyze the cell surface area using image analysis software.

-

-

Analysis of CYP Enzyme Expression:

-

Gene Expression: Use qRT-PCR to quantify the mRNA levels of relevant cytochrome P450 enzymes (e.g., CYP1B1, CYP1A1).

-

Protein Expression: Perform Western blotting to determine the protein levels of the CYP enzymes of interest.

-

Biological Activities and Signaling Pathways

11(R)-HETE has been shown to exert a range of biological effects. In the freshwater hydra, it is involved in tentacle regeneration. In mammals, it has been found in atherosclerotic plaques, suggesting a role in cardiovascular disease.

Recent studies have demonstrated that 11(R)-HETE can induce cellular hypertrophy in cardiomyocytes. This effect is associated with the upregulation of several cytochrome P450 enzymes, particularly CYP1B1. The precise signaling pathway through which 11(R)-HETE mediates these effects is still under investigation. While receptors for other HETE isomers, such as GPR31 for 12(S)-HETE, have been identified, a specific receptor for 11(R)-HETE has not yet been conclusively determined. The observed upregulation of CYP enzymes suggests that 11(R)-HETE may act through nuclear receptors or other transcription factors, but further research is needed to elucidate the complete signaling cascade.

Conclusion

11(R)-HETE is a stereospecific eicosanoid with emerging roles in cardiovascular physiology and pathology. The technical guide has provided a detailed overview of its chemical nature, biosynthesis, and metabolism, along with robust protocols for its study. The quantitative data presented herein highlights its potent biological activity at nanomolar to micromolar concentrations. While significant progress has been made in understanding the effects of 11(R)-HETE, future research should focus on the definitive identification of its cellular receptors and the complete elucidation of its downstream signaling pathways. Such knowledge will be critical for the development of novel therapeutic strategies targeting the 11(R)-HETE axis in human disease.

References

The Biological Functions of 11(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. While less studied than other eicosanoids, emerging evidence indicates that 11(R)-HETE plays a significant role in various physiological and pathological processes, including cellular hypertrophy and potentially in cell proliferation and inflammation. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and biological functions of 11(R)-HETE, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this signaling molecule.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are critical regulators of a wide array of biological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) are a major family of eicosanoids with diverse and potent biological activities. 11(R)-HETE is a specific stereoisomer that is increasingly recognized for its distinct biological roles. This document serves as a comprehensive resource for researchers and professionals in drug development, summarizing the current understanding of 11(R)-HETE's functions and providing the necessary technical details for its study.

Biosynthesis and Metabolism of 11(R)-HETE

11(R)-HETE is synthesized from arachidonic acid through multiple enzymatic and non-enzymatic pathways.

Enzymatic Synthesis:

-

Cyclooxygenases (COX): Both COX-1 and COX-2 can convert arachidonic acid to 11(R)-HETE.[1][2] This production is a byproduct of prostaglandin biosynthesis.[3]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also hydroxylate arachidonic acid to form 11-HETE, with the R-enantiomer being a predominant product in some tissues.[1][3] Specifically, CYP1B1 is known to be involved in the formation of 11-HETE.

Non-Enzymatic Synthesis:

-

11-HETE can also be formed non-enzymatically through the free radical oxidation of arachidonic acid.

Metabolism:

11(R)-HETE can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme oxidizes the hydroxyl group at the 11th position to a ketone, forming 11-oxo-eicosatetraenoic acid (11-oxo-ETE). 11-oxo-ETE is not an inactive metabolite and has its own biological activities, notably anti-proliferative effects.

Diagram of 11(R)-HETE Synthesis and Metabolism

Caption: Synthesis of 11(R)-HETE from arachidonic acid and its metabolism to 11-oxo-ETE.

Biological Functions and Signaling Pathways

Cellular Hypertrophy

A primary and well-documented function of 11(R)-HETE is the induction of cellular hypertrophy, particularly in cardiomyocytes.

-

Induction of Hypertrophic Markers: Treatment of human cardiomyocyte cell lines (RL-14) with 20 µM 11(R)-HETE for 24 hours leads to a significant increase in the expression of cardiac hypertrophic markers. This includes an increase in the β/α-myosin heavy chain (MHC) ratio and skeletal α-actin (ACTA-1) gene expression.

-

Upregulation of CYP Enzymes: 11(R)-HETE treatment also results in the upregulation of several cytochrome P450 enzymes at both the mRNA and protein levels, most notably CYP1B1. This suggests a potential feed-forward mechanism where 11(R)-HETE enhances the expression of an enzyme involved in its own synthesis and the metabolism of other bioactive lipids.

Table 1: Quantitative Effects of 11(R)-HETE on Gene Expression in RL-14 Cardiomyocytes

| Gene | Fold Change (mRNA) vs. Control |

| β/α-MHC ratio | 132% increase |

| ACTA-1 | 46% increase |

| CYP1B1 | 116% increase |

| CYP1A1 | 112% increase |

| CYP4A11 | 70% increase |

| CYP4F11 | 238% increase |

| CYP4F2 | 167% increase |

Data from Hidayat et al. (2024) following treatment with 20 µM 11(R)-HETE for 24 hours.

Table 2: Quantitative Effects of 11(R)-HETE on Protein Expression in RL-14 Cardiomyocytes

| Protein | Fold Change vs. Control |

| CYP1B1 | 156% increase |

| CYP4F2 | 126% increase |

| CYP4A11 | 141% increase |

Data from Hidayat et al. (2024) following treatment with 20 µM 11(R)-HETE for 24 hours.

Putative Signaling Pathway for 11(R)-HETE-Induced Cellular Hypertrophy

While the precise signaling cascade initiated by 11(R)-HETE is still under investigation, a putative pathway involves its interaction with a yet-to-be-identified receptor, leading to the upregulation of CYP1B1. Increased CYP1B1 activity may then contribute to the production of cardiotoxic metabolites that drive the hypertrophic response. It is also plausible that 11(R)-HETE may activate downstream signaling cascades common to hypertrophic stimuli, such as the MAP kinase and NF-κB pathways, although this has not been directly demonstrated for the R-enantiomer.

Diagram of Putative Hypertrophy Signaling Pathway

Caption: Putative signaling pathway for 11(R)-HETE-induced cardiac hypertrophy.

Regulation of Cell Proliferation

The direct effects of 11(R)-HETE on cell proliferation are not well characterized. However, its metabolite, 11-oxo-ETE, has demonstrated anti-proliferative activity.

-

Inhibition of Cell Growth: 11-oxo-ETE inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and LoVo colon cancer cells at concentrations of 2-10 µM.

Table 3: Anti-proliferative Activity of 11-oxo-ETE

| Compound | Cell Line | Concentration Range for Inhibition |

| 11-oxo-ETE | HUVEC, LoVo | 2-10 µM |

| 11-oxo-ETE methyl ester | HUVEC, LoVo | 2-10 µM (most potent) |

Data from Lee et al. (2005).

This suggests that the metabolic conversion of 11(R)-HETE to 11-oxo-ETE could be a mechanism to regulate cell growth.

Potential Receptor Interactions

A specific cell surface receptor for 11(R)-HETE has not yet been definitively identified. However, based on studies of structurally similar HETEs, several possibilities exist:

-

G-Protein Coupled Receptors (GPCRs): The orphan GPCR, GPR31 , has been identified as a high-affinity receptor for the related molecule 12(S)-HETE. It is plausible that 11(R)-HETE may also interact with this or other orphan GPCRs.

-

Peroxisome Proliferator-Activated Receptors (PPARs): HETEs and other eicosanoids are known to be endogenous ligands for PPARs, which are nuclear receptors that regulate gene expression. Activation of PPARs can influence lipid metabolism and inflammation. While direct activation of PPAR isoforms by 11(R)-HETE has not been conclusively shown, it remains a potential mechanism of action, particularly for its effects on gene expression.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of 11(R)-HETE on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., RL-14 cardiomyocytes, cancer cell lines)

-

96-well microplate

-

Complete cell culture medium

-

11(R)-HETE stock solution (in ethanol or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 11(R)-HETE in complete culture medium. Remove the old medium from the cells and add 100 µL of the 11(R)-HETE-containing medium to each well. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Diagram of MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Protein Expression

This protocol is used to quantify changes in the expression of specific proteins (e.g., CYP1B1, hypertrophic markers) in response to 11(R)-HETE.

Materials:

-

Treated and control cell lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure changes in the mRNA levels of target genes (e.g., ANP, ACTA-1, CYP1B1) following treatment with 11(R)-HETE.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qRT-PCR: Set up the qRT-PCR reaction with cDNA, primers, and master mix.

-

Amplification and Detection: Run the reaction in a qRT-PCR instrument to amplify and detect the target genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Conclusion and Future Directions

11(R)-HETE is a biologically active eicosanoid with a demonstrated role in inducing cellular hypertrophy and a potential involvement in regulating cell proliferation through its metabolite, 11-oxo-ETE. The upregulation of CYP1B1 in response to 11(R)-HETE suggests a complex feedback mechanism that warrants further investigation. Key areas for future research include the definitive identification of its cell surface receptor(s), elucidation of the complete downstream signaling pathways, and a more thorough investigation of its role in cancer biology and inflammation. A deeper understanding of the biological functions of 11(R)-HETE will be crucial for the development of novel therapeutic strategies targeting eicosanoid signaling in cardiovascular disease and cancer.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 11(R)-HETE (HMDB0004682) [hmdb.ca]

- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 11(R)-Hydroxyeicosatetraenoic Acid in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid that has emerged as a significant player in the complex orchestration of the inflammatory response. This technical guide provides an in-depth overview of the current understanding of 11(R)-HETE's role in inflammation, with a focus on its biosynthesis, metabolism, and effects on key inflammatory cells, including neutrophils, eosinophils, and mast cells. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug development. While significant strides have been made in elucidating the pro-inflammatory functions of 11(R)-HETE, particularly in leukocyte chemotaxis, critical knowledge gaps remain regarding its specific receptor and the precise downstream signaling cascades it triggers. This guide aims to consolidate existing knowledge and highlight these gaps to stimulate further investigation into the therapeutic potential of targeting the 11(R)-HETE pathway in inflammatory diseases.

Introduction

The inflammatory response is a fundamental biological process essential for host defense against infection and tissue injury. However, dysregulation of this intricate network of cellular and molecular events can lead to chronic inflammatory diseases. Eicosanoids, a class of signaling lipids derived from the metabolism of arachidonic acid, are key regulators of inflammation. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered considerable attention for their diverse biological activities. This guide focuses specifically on the R-enantiomer of 11-HETE, a molecule implicated in modulating the function of various immune cells. Understanding the precise mechanisms of 11(R)-HETE action is crucial for the development of novel therapeutic strategies for a range of inflammatory disorders.

Biosynthesis and Metabolism of 11(R)-HETE

11(R)-HETE is produced from arachidonic acid through several enzymatic and non-enzymatic pathways.

2.1. Biosynthesis:

-

Cyclooxygenase (COX) Pathways: The primary enzymatic route for 11(R)-HETE synthesis involves the cyclooxygenase enzymes, COX-1 and COX-2.[1][2] These enzymes, primarily known for their role in prostaglandin synthesis, can also convert arachidonic acid to 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is subsequently reduced to 11(R)-HETE.[1]

-

Cytochrome P450 (CYP) Enzymes: Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce 11-HETE.[1]

-

Non-Enzymatic Oxidation: Free radical-mediated oxidation of arachidonic acid can lead to the formation of a racemic mixture of 11-HETE, including the 11(R) enantiomer.[3]

2.2. Metabolism:

The primary metabolic fate of 11(R)-HETE is its oxidation to 11-oxo-ETE, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 11-oxo-ETE itself may possess biological activities, including the inhibition of cell proliferation.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin E modulates the lipoxygenation of arachidonic acid in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 11(R)-HETE in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) in endothelial cells. While direct research on 11(R)-HETE is still emerging, this document synthesizes available data, including findings from structurally related eicosanoids, to present a cohesive model of its signaling pathways and physiological effects.

Introduction to 11(R)-HETE

11(R)-HETE is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. It is produced endogenously through the cyclooxygenase (COX) enzyme pathway, specifically by both COX-1 and COX-2[1]. As a lipid mediator, 11(R)-HETE is implicated in a variety of physiological and pathological processes within the vasculature. Its effects on endothelial cells, the primary regulators of vascular homeostasis, are of significant interest for understanding cardiovascular health and disease.

Proposed Signaling Pathway of 11(R)-HETE in Endothelial Cells

Direct evidence for a specific 11(R)-HETE receptor in endothelial cells remains to be definitively established. However, compelling evidence from the structurally and functionally similar compound, 11(R),12(S)-epoxyeicosatrienoic acid (11(R),12(S)-EET), suggests a likely signaling cascade involving a G-protein coupled receptor (GPCR)[2].

The proposed mechanism initiates with the binding of 11(R)-HETE to a putative Gs-coupled receptor on the endothelial cell surface. This interaction is hypothesized to trigger the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), a key downstream effector. PKA activation is believed to mediate the translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels to the plasma membrane[2]. This translocation would lead to an influx of cations, including Ca2+, which in turn modulates various cellular processes.

The downstream consequences of this signaling cascade are thought to include the promotion of endothelial cell migration and tube formation, both critical processes in angiogenesis[2].

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Physiological Concentrations of 11(R)-HETE in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), focusing on its physiological concentrations in plasma, its signaling pathways, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the biological roles of this eicosanoid.

Introduction to 11(R)-HETE

11(R)-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is one of two enantiomers of 11-HETE, the other being 11(S)-HETE. The enzymatic production of 11(R)-HETE is primarily mediated by cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] While both enantiomers of 11-HETE are found in biological systems, their relative abundance and biological activities can differ significantly. In human plasma, the concentration of 11(S)-HETE is notably higher than that of 11(R)-HETE.[3]

Elevated levels of 11-HETE in plasma have been associated with conditions such as obesity and have been identified as a potential marker for lipid peroxidation and oxidative stress.[1][3] This guide will delve into the quantitative aspects of 11(R)-HETE in plasma, its known signaling mechanisms, and the experimental protocols required for its accurate measurement.

Quantitative Data on 11(R)-HETE Plasma Concentrations

| Species | Sample Type | Condition | Concentration (ng/mL) | Analytical Method | Reference |

| Human | Untreated Plasma | Physiological | 0.02 ± 0.01 | UHPLC-ECAPCI/HRMS |

Note: UHPLC-ECAPCI/HRMS stands for Ultra-High-Performance Liquid Chromatography-Electron Capture Atmospheric Pressure Chemical Ionization/High-Resolution Mass Spectrometry.

Signaling Pathways of 11(R)-HETE

The signaling pathways of 11(R)-HETE are not as well-elucidated as those of other HETEs, such as 12-HETE and 20-HETE. However, existing research indicates its involvement in cellular hypertrophy and the regulation of cytochrome P450 (CYP) enzymes.

Induction of Cardiac Hypertrophy

11(R)-HETE has been shown to induce cellular hypertrophy in human cardiomyocyte cell lines. This effect is characterized by an increase in the expression of cardiac hypertrophic markers. While the precise signaling cascade is not fully understood, it is known to be associated with the upregulation of several CYP enzymes, most notably CYP1B1. The general signaling pathways implicated in cardiac hypertrophy often involve G-protein coupled receptors (GPCRs) and downstream kinase cascades. While a specific receptor for 11(R)-HETE has not yet been identified, the signaling mechanisms of other eicosanoids often involve GPCRs.

Putative signaling pathway of 11(R)-HETE in cardiac hypertrophy.

Experimental Protocols

The accurate quantification of 11(R)-HETE in plasma requires robust and sensitive analytical methods. The following sections detail a comprehensive protocol for the extraction and analysis of 11(R)-HETE from plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for 11(R)-HETE Quantification

Experimental workflow for 11(R)-HETE quantification in plasma.

Detailed Methodology

4.2.1. Materials and Reagents

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade), Formic Acid

-

Standards: 11(R)-HETE analytical standard, Deuterated internal standard (e.g., 11-HETE-d8)

-

SPE Cartridges: Reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Other: Centrifuge tubes, Nitrogen evaporator, Vortex mixer, Centrifuge

4.2.2. Sample Preparation

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a known amount of deuterated internal standard (e.g., 11-HETE-d8) to a final concentration of approximately 1 ng/mL.

-

Protein Precipitation: Add 1 mL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for SPE.

4.2.3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the HETEs from the cartridge with 2 mL of ethyl acetate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

4.2.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

11-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1

-

11-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 175.1

-

-

Optimization: Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

-

4.2.5. Data Analysis and Quantification

-

Construct a calibration curve using known concentrations of the 11(R)-HETE analytical standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of 11(R)-HETE in the plasma samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This technical guide provides a foundational understanding of the physiological concentrations of 11(R)-HETE in human plasma, its emerging role in cellular signaling, and a detailed protocol for its accurate quantification. While the physiological concentration of 11(R)-HETE is low, its potential involvement in pathological processes such as cardiac hypertrophy underscores the importance of continued research in this area. The provided experimental protocol offers a robust methodology for researchers to investigate the role of 11(R)-HETE in various biological contexts, which is essential for the development of novel therapeutic strategies targeting eicosanoid signaling pathways. Further research is warranted to establish the physiological concentrations of 11(R)-HETE in commonly used animal models and to fully elucidate its downstream signaling cascades.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring 11(R)-HETE Levels in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is produced through both enzymatic and non-enzymatic pathways. Cyclooxygenases (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes are known to predominantly produce the 11(R)-HETE enantiomer. Elevated levels of 11-HETE have been associated with conditions such as obesity and have been identified as a potential indicator of oxidative stress. Given its role in various physiological and pathological processes, accurate and reliable measurement of 11(R)-HETE in biological samples is crucial for advancing research and drug development.

This document provides detailed application notes and protocols for the quantification of 11(R)-HETE in various biological matrices, including plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most common techniques for the analysis of eicosanoids.

Data Presentation

The following table summarizes reported concentrations of 11(R)-HETE in various human biological samples. These values can serve as a reference for expected physiological ranges.

| Biological Matrix | Concentration | Method of Detection | Reference |

| Serum | 0.54 ± 0.1 ng/mL | UHPLC-ECAPCI/HRMS | [1] |

| Plasma (unstimulated) | 0.02 ± 0.01 ng/mL | UHPLC-ECAPCI/HRMS | [1] |

| Plasma (LPS stimulated, 24h) | 0.32 ± 0.03 ng/mL | UHPLC-ECAPCI/HRMS | [1] |

| Cerebrospinal Fluid (CSF) | Not typically reported, but other HETEs range from 0.293 to 24.85 ng/mL | UPLC-MS/MS | [2] |

Signaling Pathway of 11(R)-HETE

While a specific cell surface receptor for 11(R)-HETE has not been definitively identified, research indicates its involvement in intracellular signaling pathways, particularly in the context of cellular stress and hypertrophy. 11(R)-HETE has been shown to upregulate the expression of several cytochrome P450 enzymes and induce hypertrophic markers in cardiomyocytes.

Caption: Biosynthesis and cellular effects of 11(R)-HETE.

Experimental Protocols

Sample Preparation

Proper sample handling and preparation are critical for accurate 11(R)-HETE measurement due to its susceptibility to ex vivo oxidation.

General Recommendations:

-

Anticoagulants: For plasma collection, use EDTA-containing tubes.

-

Antioxidants: To prevent auto-oxidation during sample processing, add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent.

-

Storage: Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 1: Plasma/Serum Sample Preparation

This protocol is suitable for both ELISA and LC-MS/MS analysis.

Materials:

-

Ice-cold methanol containing 0.1% BHT

-

Ice-cold 0.1 M acetate buffer (pH 4.0)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Hexane

-

Ethyl acetate

-

Nitrogen gas stream

-

Reconstitution solvent (specific to the analytical method)

Procedure:

-

Protein Precipitation: To 1 mL of plasma or serum, add 2 mL of ice-cold methanol containing BHT. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Acidification: Adjust the pH of the supernatant to approximately 4.0 by adding 0.1 M acetate buffer.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water followed by 5 mL of hexane to remove non-polar impurities.

-

Elute the HETEs with 5 mL of ethyl acetate.

-

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for either ELISA or LC-MS/MS analysis.

Protocol 2: Tissue Homogenate Preparation

Materials:

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Ice-cold methanol with 0.1% BHT

-

Sonicator or mechanical homogenizer

-

Centrifuge

Procedure:

-

Tissue Collection: Excise the tissue of interest and immediately snap-freeze in liquid nitrogen. Store at -80°C.

-

Homogenization: Weigh the frozen tissue and add 5-10 volumes of ice-cold homogenization buffer. Homogenize on ice using a sonicator or mechanical homogenizer until the tissue is completely disrupted.

-

Protein Precipitation: Add two volumes of ice-cold methanol with BHT to the homogenate. Vortex thoroughly.

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Processing: Collect the supernatant and proceed with the Solid Phase Extraction protocol described for plasma/serum samples.

Caption: General experimental workflow for 11(R)-HETE measurement.

Measurement Protocols

Protocol 3: 11(R)-HETE Measurement by Competitive ELISA

Principle:

This is a competitive immunoassay where 11(R)-HETE in the sample competes with a fixed amount of enzyme-labeled 11-HETE for binding to a limited number of antibodies coated on a microplate. The amount of color developed is inversely proportional to the concentration of 11(R)-HETE in the sample.

Materials:

-

11-HETE ELISA kit (includes pre-coated microplate, 11-HETE standard, HRP-conjugated 11-HETE, wash buffer, substrate, and stop solution)

-

Reconstituted samples and standards

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Standard and Sample Addition: Add 50 µL of the 11-HETE standard or reconstituted sample to the appropriate wells of the microplate.

-

HRP-conjugate Addition: Add 50 µL of HRP-conjugated 11-HETE to each well.

-

Antibody Addition: Add 50 µL of the anti-11-HETE antibody to each well.

-

Incubation: Seal the plate and incubate for 2 hours at room temperature on a shaker.

-

Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.

-

Substrate Addition: Add 100 µL of the substrate solution to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

-

Stop Reaction: Add 100 µL of the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of 11(R)-HETE in the samples by referring to the standard curve.

Protocol 4: 11(R)-HETE Measurement by LC-MS/MS

Principle:

This method offers high specificity and sensitivity. It involves chromatographic separation of 11(R)-HETE from other isomers and matrix components, followed by detection and quantification using a tandem mass spectrometer.

Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to resolve 11(R)-HETE from other isomers (e.g., start with 30% B, ramp to 95% B over 10 minutes).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transition for 11-HETE (e.g., m/z 319.2 -> 167.1). An internal standard (e.g., d8-11-HETE) should be used for accurate quantification.

Procedure:

-

Sample Injection: Inject the reconstituted sample extract onto the LC column.

-

Chromatographic Separation: Separate the analytes using the defined gradient.

-

Mass Spectrometric Detection: Detect and quantify 11(R)-HETE using the specified MRM transition.

-

Data Analysis: Integrate the peak areas and calculate the concentration of 11(R)-HETE in the samples relative to the internal standard using a calibration curve.

Caption: LC-MS/MS workflow for 11(R)-HETE analysis.

Conclusion

The choice between ELISA and LC-MS/MS for measuring 11(R)-HETE will depend on the specific requirements of the study. ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples. LC-MS/MS provides higher specificity and sensitivity, making it the gold standard for quantitative analysis, especially when differentiating between HETE isomers is critical. Adherence to proper sample preparation and the detailed protocols provided in this document will ensure the generation of accurate and reproducible data for advancing our understanding of the role of 11(R)-HETE in health and disease.

References

Application Note: Quantification of 11(R)-HETE in Biological Matrices using LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE] in biological samples. 11(R)-HETE is a bioactive lipid mediator derived from arachidonic acid, primarily through the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways.[1][2] Accurate quantification of this specific enantiomer is crucial for understanding its physiological and pathological roles. The protocol described herein provides a comprehensive workflow, including sample preparation by solid-phase extraction, chromatographic separation using reversed-phase UPLC, and detection by a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for researchers in drug discovery and development, as well as academic scientists studying lipid signaling pathways.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids that play significant roles in various physiological processes, including inflammation and cell growth.[1] 11-HETE, in particular, exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, which can be produced through both enzymatic and non-enzymatic pathways.[2] The enzymatic production of 11(R)-HETE is primarily a byproduct of prostaglandin biosynthesis by COX-1 and COX-2 enzymes.[3] Given the stereospecificity of biological actions, the ability to distinguish and accurately quantify the 11(R)-HETE enantiomer is essential. This application note presents a validated LC-MS/MS protocol for the selective and sensitive quantification of 11(R)-HETE in complex biological matrices such as plasma and cell culture media.

Signaling Pathway of 11(R)-HETE

11(R)-HETE is synthesized from arachidonic acid (AA) primarily by COX-1 and COX-2 enzymes, which also produce prostaglandins. Cytochrome P450 enzymes can also contribute to its formation. Once formed, 11(R)-HETE can be further metabolized to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The signaling actions of HETEs are often mediated through G-protein coupled receptors, leading to downstream cellular responses. For instance, some HETEs have been shown to activate pathways involved in cellular hypertrophy.

Caption: Synthesis and signaling pathway of 11(R)-HETE.

Experimental Workflow

The quantification of 11(R)-HETE by LC-MS/MS involves several key steps: sample preparation to isolate the analyte from the biological matrix, chromatographic separation to resolve it from isomers and other interfering substances, and mass spectrometric detection for sensitive and specific measurement. The use of a deuterated internal standard is critical for accurate quantification.

Caption: Experimental workflow for 11(R)-HETE quantification.

Detailed Experimental Protocol

4.1. Materials and Reagents

-

11(R)-HETE analytical standard

-

Deuterated internal standard (e.g., 15(S)-HETE-d8 or 12(S)-HETE-d8)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Acetic acid

-

Butylated hydroxytoluene (BHT)

-

Solid-phase extraction (SPE) C18 cartridges

4.2. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

To 500 µL of the biological sample (e.g., plasma), add an appropriate amount of the deuterated internal standard.

-

Acidify the sample with a dilute acid (e.g., acetic acid) to a pH of approximately 4.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

4.3.1. Liquid Chromatography

-

System: UPLC System

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 - 10 µL

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

4.3.2. Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: -4.0 to -4.5 kV

-

Temperature: 350 - 600 °C

4.4. Data Analysis Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS quantification of 11(R)-HETE.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-HETE | 319 | 167 | -40 |

| 15(S)-HETE-d8 (IS) | 327 | 182 | Optimal value |

| 12(S)-HETE-d8 (IS) | 327.3 | 184.1 | Optimal value |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Chromatographic and Method Performance

| Parameter | Typical Value |

| Retention Time | Analyte and instrument dependent |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | < 5 pg on column |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Recovery | 75 - 100% |

| Precision (%CV) | < 15% |

Note: These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of 11(R)-HETE in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the use of a stable isotope-labeled internal standard, ensures high accuracy and precision. This method is a valuable tool for researchers investigating the role of 11(R)-HETE in health and disease.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

11(R)-HETE ELISA kit instructions and validation

Application Notes for 11(R)-HETE ELISA Kit

Introduction

11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] As an eicosanoid, it plays a role in various physiological and pathophysiological processes. Research indicates that 11(R)-HETE is involved in cellular hypertrophy and may influence cell proliferation through its conversion to 11-oxo-ETE.[2][3] The quantification of 11(R)-HETE in biological samples is crucial for researchers in fields such as cardiovascular disease, inflammation, and cancer biology to elucidate its role in health and disease.

This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 11(R)-HETE in a variety of biological samples, including serum, plasma, and cell culture supernatants. The assay is based on the principle of competitive binding between 11(R)-HETE in the sample and a fixed amount of horseradish peroxidase (HRP) labeled 11(R)-HETE for a limited number of binding sites on a specific antibody coated on the microplate.

Principle of the Assay

This assay is a competitive immunoassay. The microplate wells are pre-coated with a capture antibody. A known amount of HRP-conjugated 11(R)-HETE is added to the wells along with the standards or samples containing endogenous 11(R)-HETE. During incubation, the endogenous 11(R)-HETE from the sample competes with the HRP-conjugated 11(R)-HETE for binding to the immobilized antibody. After a washing step to remove unbound components, a substrate solution is added. The color development is inversely proportional to the concentration of 11(R)-HETE in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of 11(R)-HETE in the unknown samples.

Technical Specifications

The following table summarizes the typical performance characteristics of the 11(R)-HETE ELISA kit. The data presented here is for demonstration purposes and may vary between specific kit lots. Researchers should always refer to the lot-specific certificate of analysis for the most accurate performance data.

| Parameter | Specification |

| Assay Type | Competitive ELISA |

| Sample Types | Serum, Plasma, Cell Culture Supernatants |

| Sensitivity | Approximately 0.5 ng/mL |

| Assay Range | 0.1 - 200 ng/mL |

| Intra-Assay Precision | CV < 10% |

| Inter-Assay Precision | CV < 15% |

| Specificity | High specificity for 11(R)-HETE. Cross-reactivity with other HETE isomers and related compounds should be minimal (refer to kit-specific cross-reactivity data). |

| Incubation Time | 2.5 hours |

| Wavelength | 450 nm |

Experimental Protocols

Reagent Preparation

-

Wash Buffer (1X): Dilute the provided 20X Wash Buffer Concentrate with deionized water to a final 1X concentration. For example, add 50 mL of 20X Wash Buffer Concentrate to 950 mL of deionized water to prepare 1 L of 1X Wash Buffer.

-

11(R)-HETE Standard: Reconstitute the lyophilized 11(R)-HETE standard with the provided Standard Diluent to create a stock solution. Prepare a serial dilution of the standard stock solution to create a standard curve according to the kit instructions.

-

11(R)-HETE-HRP Conjugate: Dilute the concentrated 11(R)-HETE-HRP conjugate with the provided conjugate diluent to the working concentration as indicated in the kit manual.

-

Sample Preparation: Samples may require dilution with the provided Assay Buffer to fall within the range of the standard curve. It is recommended to perform a pilot experiment to determine the optimal dilution factor for your samples.

Assay Procedure

-

Bring all reagents and samples to room temperature before use.

-

Add 100 µL of Standard or Sample to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.

-

Add 50 µL of diluted 11(R)-HETE-HRP conjugate to each well, except for the blank wells.

-

Add 50 µL of 11(R)-HETE Antibody to each well, except for the blank wells.

-

Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.

-

Wash the plate: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

-

Add 150 µL of TMB Substrate to each well.

-

Incubate the plate for 30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards and samples.

-

Subtract the average zero standard absorbance from all other readings.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of 11(R)-HETE in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor to obtain the final concentration of 11(R)-HETE in the original sample.

Visualizations

11(R)-HETE Signaling Pathway

Caption: Biosynthesis and signaling of 11(R)-HETE.

11(R)-HETE ELISA Experimental Workflow

Caption: Workflow for the 11(R)-HETE competitive ELISA.

References

- 1. Human Metabolome Database: Showing metabocard for 11(R)-HETE (HMDB0004682) [hmdb.ca]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 11(R)-HETE Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the biological activity of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a lipid metabolite of arachidonic acid. 11(R)-HETE is produced by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes and has been implicated in various physiological and pathological processes, including cellular hypertrophy.[1][2] The following protocols are designed to enable researchers to study the effects of 11(R)-HETE on cardiomyocyte hypertrophy, cell migration, and angiogenesis, and to investigate its underlying signaling pathways.

Data Summary

The following table summarizes quantitative data from cell-based assays investigating the activity of 11(R)-HETE and related compounds.

| Assay Type | Cell Line | Compound | Concentration | Incubation Time | Key Findings | Reference |

| Cardiomyocyte Hypertrophy | RL-14 (Human fetal ventricular cardiomyocyte) | 11(R)-HETE | 20 µM | 24 h | - Increased β/α-MHC ratio by 132% - Increased ACTA-1 gene expression by 46% - Increased cell surface area by 29% - Upregulated CYP1B1, CYP1A1, CYP4F2, and CYP4A11 mRNA and protein levels | [1] |

| Cell Migration (Scratch Wound Assay) | Primary Human Endothelial Cells | 11(R),12(S)-EET | 30 nM | Not Specified | Maximal response in stimulating endothelial cell migration. (Note: This is a closely related compound, suggesting a potential effective concentration range for 11(R)-HETE). | [3] |

| Angiogenesis (Tube Formation Assay) | Primary Human Endothelial Cells | 11(R),12(S)-EET | 5 µM | 4 h | Significantly induced the formation of capillary-like structures. (Note: This is a closely related compound). | [3] |

| CYP1B1 Enzyme Activity | Human Liver Microsomes | 11(R)-HETE | 40 nM, 100 nM | Not Applicable | Significantly increased EROD activity to 87% and 145% of control, respectively. |

Experimental Protocols

Protocol 1: Cardiomyocyte Hypertrophy Assay

This protocol is designed to assess the hypertrophic effect of 11(R)-HETE on cardiomyocytes.

1. Cell Culture and Treatment:

-

Culture human fetal ventricular cardiomyocytes (RL-14 cell line) in appropriate media until they reach 80-90% confluency.

-

Treat the cells with 20 µM 11(R)-HETE for 24 hours. A vehicle control (e.g., ethanol or DMSO) should be run in parallel.

2. Analysis of Hypertrophic Markers (RT-PCR):

-

Following treatment, isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the isolated RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), α-myosin heavy chain (α-MHC), β-myosin heavy chain (β-MHC), and α-skeletal actin (ACTA-1).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

3. Analysis of Cell Surface Area:

-

Capture images of the cells using a phase-contrast microscope before and after treatment.

-

Use image analysis software (e.g., ImageJ) to measure the surface area of individual cells.

-

Compare the average cell surface area between treated and control groups.

4. Western Blot Analysis of CYP Enzymes:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against CYP enzymes of interest (e.g., CYP1B1, CYP1A1, CYP4F2, CYP4A11) and a loading control (e.g., β-actin).

-

Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative protein expression levels.

5. CYP1B1 Enzyme Activity Assay (EROD Assay):

-

This assay measures the activity of CYP1B1 by quantifying the conversion of 7-ethoxyresorufin (a substrate) to resorufin (a fluorescent product).

-

Incubate human liver microsomes (as a source of CYP1B1) with varying concentrations of 11(R)-HETE (e.g., 10-100 nM) and 7-ethoxyresorufin in the presence of NADPH.

-

Measure the fluorescence of resorufin at an appropriate excitation and emission wavelength.

-

Calculate the rate of resorufin formation to determine CYP1B1 activity.

Expected Results: Treatment with 11(R)-HETE is expected to increase the expression of hypertrophic markers, enlarge cell surface area, and upregulate the expression and activity of specific CYP enzymes in cardiomyocytes.

Protocol 2: Endothelial Cell Migration Assay (Scratch Wound Assay)

This protocol is to assess the effect of 11(R)-HETE on the migration of endothelial cells.

1. Cell Culture and Monolayer Formation:

-

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in a 24-well plate until a confluent monolayer is formed.

2. Creating the "Wound":

-

Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells and debris.

3. Treatment:

-

Replace the PBS with fresh culture medium containing the desired concentration of 11(R)-HETE (a concentration range of 10-100 nM is a suggested starting point based on the activity of the related compound 11(R),12(S)-EET). Include a vehicle control.

4. Image Acquisition and Analysis:

-

Immediately after creating the scratch (0 hours) and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch at the same position using a phase-contrast microscope.

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point using the following formula:

Expected Results: 11(R)-HETE is expected to promote the migration of endothelial cells, leading to a faster rate of wound closure compared to the vehicle control.

Protocol 3: Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

This protocol evaluates the potential of 11(R)-HETE to induce the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

1. Preparation of Matrigel Plates:

-

Thaw Matrigel on ice and pipette a thin layer into the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

2. Cell Seeding and Treatment:

-

Resuspend HUVECs or other endothelial cells in culture medium containing the desired concentration of 11(R)-HETE (a concentration of around 5 µM can be a starting point based on the activity of 11(R),12(S)-EET).

-

Seed the cells onto the solidified Matrigel.

3. Incubation and Visualization:

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe the formation of tube-like structures using a phase-contrast microscope.

4. Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as:

-

Total tube length

-

Number of branch points

-

Number of enclosed loops

-

-

Image analysis software can be used for automated quantification.

Expected Results: 11(R)-HETE is anticipated to induce the formation of more extensive and complex tube networks compared to the vehicle control.

Protocol 4: Gs-Coupled Receptor Activation Assay (cAMP Assay)

This protocol is to determine if 11(R)-HETE signals through a Gs-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Stimulation:

-

Culture cells known or suspected to express the putative 11(R)-HETE receptor (e.g., endothelial cells).

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with various concentrations of 11(R)-HETE for a short period (e.g., 15-30 minutes).

2. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based assays).

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the 11(R)-HETE concentration to determine the dose-response relationship.

Expected Results: If 11(R)-HETE acts on a Gs-coupled receptor, its application should lead to a dose-dependent increase in intracellular cAMP levels.

Visualization of Signaling Pathways and Workflows

Caption: Proposed signaling pathway for 11(R)-HETE.

Caption: Workflow for cardiomyocyte hypertrophy assay.

Caption: Workflow for cell migration and angiogenesis assays.

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Stimulation of Cells with 11(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro stimulation of various cell types with 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows.

Introduction to 11(R)-HETE

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways[1]. It has been implicated in a range of physiological and pathological processes, including cardiovascular function and inflammation. Understanding the cellular and molecular mechanisms of 11(R)-HETE is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies.

Data Presentation: Quantitative Effects of 11(R)-HETE In Vitro

The following tables summarize the quantitative effects of 11(R)-HETE on various cell types as reported in the scientific literature.

Table 1: Effects of 11(R)-HETE on Cardiomyocytes (RL-14 Human Fetal Cardiomyocyte Cell Line)

| Parameter | Concentration | Incubation Time | Observed Effect | Reference |

| Cell Viability | 2.5, 5, 10, 20 µM | 24 h | No significant alteration in cell viability (>90%) | [2] |

| β/α-MHC Gene Expression | 20 µM | 24 h | 132% increase | [2] |

| ACTA-1 Gene Expression | 20 µM | 24 h | 46% increase | [2] |

| CYP1B1 mRNA Expression | 20 µM | 24 h | 116% increase | [2] |

| CYP1A1 mRNA Expression | 20 µM | 24 h | 112% increase | |

| CYP4A11 mRNA Expression | 20 µM | 24 h | 70% increase | |

| CYP4F11 mRNA Expression | 20 µM | 24 h | 238% increase | |

| CYP4F2 mRNA Expression | 20 µM | 24 h | 167% increase | |

| CYP1B1 Protein Level | 20 µM | Not Specified | 156% increase | |

| CYP4F2 Protein Level | 20 µM | Not Specified | 126% increase | |

| CYP4A11 Protein Level | 20 µM | Not Specified | 141% increase |

Table 2: Effects of 11-HETE on Neutrophil Chemotaxis

| Parameter | Concentration | Observed Effect | Reference |

| Chemotaxis | 10 µg/ml (~31.2 µM) | Peak chemotactic response | |

| Chemokinesis | 10 µg/ml (~31.2 µM) | Stimulation of chemokinesis |

Experimental Protocols

General Guidelines for Handling 11(R)-HETE

11(R)-HETE is a lipid that can be susceptible to oxidation. It is recommended to handle it under an inert atmosphere (e.g., argon or nitrogen) and to store it at -80°C. For cell culture experiments, prepare a stock solution in a suitable solvent such as ethanol or DMSO. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Protocol 1: Stimulation of Cardiomyocytes with 11(R)-HETE to Induce Hypertrophy

This protocol is based on a study investigating the hypertrophic effects of 11(R)-HETE on the human fetal ventricular cardiomyocyte cell line, RL-14.

Materials:

-

RL-14 human fetal ventricular cardiomyocytes

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS)

-

Serum-free medium

-

11(R)-HETE

-

Ethanol or DMSO (for stock solution)

-

12-well cell culture plates

-

Reagents for RNA extraction, cDNA synthesis, and qPCR

-

Reagents for protein extraction and Western blotting

Procedure:

-

Cell Seeding: Seed RL-14 cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells with sterile PBS. Replace with serum-free medium and incubate for 12-24 hours.

-

11(R)-HETE Preparation: Prepare a stock solution of 11(R)-HETE in ethanol or DMSO. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 20 µM).

-

Cell Treatment: Aspirate the serum-free medium from the cells and replace it with the 11(R)-HETE-containing medium. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the treatment group).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis:

-

Gene Expression Analysis: After incubation, harvest the cells for RNA extraction. Perform reverse transcription to synthesize cDNA, followed by qPCR to analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and CYP enzymes (e.g., CYP1B1, CYP4A11, CYP4F2).

-

Protein Expression Analysis: Lyse the cells to extract total protein. Perform Western blotting to analyze the protein levels of relevant CYP enzymes.

-

Protocol 2: Neutrophil Chemotaxis Assay with 11(R)-HETE

This protocol is adapted from studies on HETE-induced neutrophil migration.

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber)

-

Polycarbonate membrane with a suitable pore size (e.g., 3-5 µm)

-

11(R)-HETE

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

11(R)-HETE Preparation: Prepare a stock solution of 11(R)-HETE and dilute it to various concentrations (e.g., 0.1 to 10 µg/ml) in the assay buffer.

-

Chemotaxis Setup:

-

Add the 11(R)-HETE solutions to the lower wells of the chemotaxis chamber. Use assay buffer with the vehicle as a negative control and a known chemoattractant (e.g., fMLP) as a positive control.

-

Place the polycarbonate membrane over the lower wells.

-

Add the neutrophil suspension (e.g., 1 x 10^6 cells/ml) to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

Analysis:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-